molecular formula C24H22FNO5 B12397419 Tubulin polymerization-IN-40

Tubulin polymerization-IN-40

Cat. No.: B12397419
M. Wt: 423.4 g/mol
InChI Key: RHSKIDSOKSTZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-40 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods also incorporate advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Tubulin polymerization-IN-40 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity .

Scientific Research Applications

Tubulin polymerization-IN-40 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the polymerization dynamics of tubulin and the effects of various inhibitors on this process.

    Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.

    Medicine: this compound is explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt cell division and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new drugs and therapeutic strategies targeting microtubule dynamics.

Mechanism of Action

Tubulin polymerization-IN-40 exerts its effects by binding to the colchicine-sensitive site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation interferes with critical cellular processes, such as mitosis and intracellular transport, ultimately leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity and inhibitory effects on tubulin polymerization. Unlike other inhibitors, it offers distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H22FNO5

Molecular Weight

423.4 g/mol

IUPAC Name

(1-fluoro-2-methoxy-9H-acridin-10-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H22FNO5/c1-28-19-10-9-18-16(22(19)25)11-14-7-5-6-8-17(14)26(18)24(27)15-12-20(29-2)23(31-4)21(13-15)30-3/h5-10,12-13H,11H2,1-4H3

InChI Key

RHSKIDSOKSTZKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C3=CC=CC=C3C2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)F

Origin of Product

United States

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